molecular formula C₂₄H₂₅FO₇S B1158870 Canagliflozin Hydroperoxide Impurity

Canagliflozin Hydroperoxide Impurity

Cat. No.: B1158870
M. Wt: 476.51
Attention: For research use only. Not for human or veterinary use.
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Description

Canagliflozin Hydroperoxide Impurity ( 2247196-28-5), with the molecular formula C₂₄H₂₅FO₇S and a molecular weight of 476.51 g/mol, is a specified degradation product and potential genotoxic impurity of the SGLT2 inhibitor drug Canagliflozin . This impurity is a key analyte in forced degradation studies, which are critical for understanding the primary oxidation pathway of the parent drug substance . Its formation underscores the importance of robust stability-indicating analytical methods and careful control during the drug substance manufacturing process to ensure final product quality and safety . This impurity is essential for multiple stages of pharmaceutical development and regulation. Its primary research applications include supporting Abbreviated New Drug Application (ANDA) filings and Drug Master File (DMF) submissions to regulatory bodies like the FDA . Furthermore, it serves as a critical Reference Standard for analytical method development and validation (AMV), as well as for Quality Control (QC) during the commercial production of Canagliflozin to monitor and control impurity levels . The compound is supplied with comprehensive characterization data, which typically includes a Certificate of Analysis (with purity and potency), and analytical data such as ¹H-NMR, Mass Spectrometry, and HPLC, ensuring full traceability and compliance with regulatory guidelines . This product is intended for research and laboratory use only. It is strictly for use in professional settings and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₂₅FO₇S

Molecular Weight

476.51

Origin of Product

United States

Comparison with Similar Compounds

Canagliflozin Dimer Impurity

  • Structure : A dimer formed via covalent linkage of two canagliflozin molecules.
  • Formation : Occurs during synthesis or prolonged storage.
  • Toxicity Profile: Nonmutagenic and nongenotoxic based on in silico QSAR predictions and in vitro Ames/micronucleus tests .
  • Detection : Requires LC-MS due to higher molecular weight (MW: ~887.1 g/mol) .

Empagliflozin/Dapagliflozin Hydroperoxides

  • Structural Differences : Both SGLT2 inhibitors share a thiophene core but differ in substituents (e.g., empagliflozin has a chlorophenyl group). Hydroperoxide impurities form at analogous positions but exhibit distinct stability profiles.
  • Toxicity: Limited direct data, but dimer impurities in these drugs also show nonmutagenicity .

Canagliflozin Monoacetyl Impurity

  • Structure : Features an acetylated hydroxyl group (MW: 486.5 g/mol; CAS: 2146135-87-5) .
  • Formation : Acetylation during synthesis.
  • Regulatory Status: Classified as a non-genotoxic process-related impurity .

Analytical and Stability Profiles

Impurity Molecular Weight (g/mol) Retention Time (min) LOD/LOQ Key Detection Method
Canagliflozin Hydroperoxide 642.2 2.36 ± 0.05 0.248 µg/mL (LOQ) RP-HPLC (214 nm)
Dimer Impurity 887.1 Not reported Custom synthesis LC-MS
Monoacetyl Impurity 486.5 13.35–44.05 0.050 µg/mL (LOQ) RP-HPLC with C18 column
Isomeric Impurities 444.5 6.6–8.4 0.151 µg/mL (LOQ) UPC2/SFC with mass detection

Stability Insights

  • Canagliflozin Hydroperoxide degrades to hydroxylated derivatives (e.g., 9d) in the presence of Mn(III) catalysts but remains stable in the absence of metals .

Analytical Methodologies

  • RP-HPLC : Dominant method for hydroperoxide quantification. Validated parameters include precision (%RSD < 5%), linearity (R² ≥ 0.99), and robustness to column temperature variations .
  • LC-MS/MS : Essential for identifying dimeric and isomeric impurities due to structural complexity .
  • Stability-Indicating Methods : Forced degradation studies (acid/base/oxidative) confirm method specificity for hydroperoxide detection .

Preparation Methods

Mechanistic Basis of Hydroperoxide Impurity Generation

Hydroperoxide impurities in canagliflozin arise from oxidative degradation during synthesis or storage. The amorphous form of canagliflozin is particularly susceptible to oxidation due to its higher surface area and thermodynamic instability compared to crystalline forms. Key factors influencing impurity formation include:

  • Oxygen exposure : Residual oxygen in solvents or reaction environments accelerates free radical-mediated oxidation.

  • Solvent peroxides : Commercial solvents often contain trace peroxides that initiate chain reactions.

  • Temperature : Elevated temperatures during processing exacerbate degradation.

Prior Art Limitations

Early methods for preparing amorphous canagliflozin involved single-stage anti-oxidant treatments (e.g., butylated hydroxytoluene, BHT) but failed to consistently control hydroperoxide impurities below 500 ppm. Contamination from anti-oxidants themselves (>0.1% by HPLC) further complicated purification. For example, the WO‘949 patent process required multiple crystallizations to reduce impurities, which compromised yield and scalability.

Advanced Preparation Methods

Nitrogen Atmosphere and Anti-Oxidant Pretreatment

The WO2020157644A1 patent introduces a multi-step process to minimize hydroperoxide impurities:

Step 1: Solvent Deoxygenation

  • Organic solvents (e.g., methyl tert-butyl ether, cyclohexane) are purged with nitrogen for ≥30 minutes to reduce dissolved oxygen.

  • Anti-oxidants (e.g., BHT) are added at 0.01–0.05 moles per mole of canagliflozin and stirred at 20–50°C for 5–30 minutes.

Step 2: Canagliflozin Dissolution

  • Canagliflozin co-crystals are treated with a base (e.g., NaOH) in water, followed by dissolution in deoxygenated solvent S1 (e.g., dichloromethane).

Step 3: Anti-Solvent Precipitation

  • The solution is added to a nitrogen-purged anti-solvent (e.g., cyclohexane) pretreated with anti-oxidant.

  • Precipitation occurs at 15–30°C, yielding amorphous canagliflozin.

Step 4: Isolation and Drying

  • The product is isolated via filtration and dried under vacuum at ≤40°C to prevent thermal degradation.

Critical Process Parameters

The following table summarizes key parameters for impurity control:

ParameterOptimal RangeEffect on Hydroperoxide Impurity
Nitrogen purging duration≥30 minutes per solventReduces residual oxygen to <1 ppm
Anti-oxidant concentration0.01–0.05 moles/mol APILimits impurity to <50 ppm
Precipitation temperature15–30°CMinimizes thermal oxidation
Solvent peroxide content<10 ppm (pre-treatment)Prevents initiation of oxidation

Analytical Validation

Quantification Methods

  • LC-MS : Hydroperoxide impurity is quantified using a hydrophilic interaction liquid chromatography (HILIC) method with a limit of detection (LOD) of 5 ppm.

  • HPLC : Anti-oxidant residues are analyzed via reverse-phase chromatography (LOD: 0.01%).

Comparative Data

The WO2020157644A1 method achieves:

  • Hydroperoxide impurity : <50 ppm (vs. 500 ppm in prior methods).

  • Anti-oxidant residue : <0.1% (vs. 0.5–1.0% in earlier processes).

Industrial Scalability and Challenges

Scale-Up Considerations

  • Solvent consistency : Batch-to-batch variability in commercial solvents necessitates rigorous pre-treatment.

  • Nitrogen infrastructure : Large-scale reactors require continuous nitrogen purging systems.

  • Cost : Anti-oxidant usage increases raw material costs by ~15%, offset by reduced purification steps.

Stability Implications

Amorphous canagliflozin produced via this method exhibits:

  • Shelf-life : >24 months at 25°C/60% RH (vs. 12 months for prior forms).

  • Dissolution rate : 95% within 15 minutes (pH 6.8), enhancing bioavailability .

Q & A

Basic Research Questions

Q. How is Canagliflozin Hydroperoxide Impurity identified and characterized in pharmaceutical formulations?

  • Methodological Answer : Identification involves orthogonal analytical techniques such as Ultra-Performance Convergence Chromatography (UPC2) coupled with mass spectrometry (MS). For example, retention times (6.6–8.4 min) and sodium adduct detection (467 m/z) help differentiate isomers . Structural characterization requires nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) to confirm molecular weight (e.g., 444 Da) and stereochemical configuration . Purity assessment via HPLC with UV detection (e.g., 220 nm) and %RSD <2% for retention time ensures reproducibility .

Q. What analytical methods are recommended for detecting this compound?

  • Methodological Answer : UPC2 with a HSS C18 SB column (2.1 × 150 mm, 1.8 µm) and mobile phase (CO2/methanol with 0.1% ammonia) achieves baseline separation of isomers in 11 minutes . For forced degradation studies, reverse-phase HPLC using a C18 column (4.6 × 150 mm, 3.5 µm) and gradient elution (acetonitrile:phosphate buffer) quantifies impurities under oxidative stress . Method validation follows ICH Q2(R1), including specificity, linearity (R² >0.99), and precision (%RSD <2%) .

Q. How does the synthesis process of Canagliflozin influence the formation of hydroperoxide impurities?

  • Methodological Answer : Hydroperoxide impurities arise during oxidation steps, particularly in the presence of peroxides or transition metal catalysts. Patent data indicates that controlling reaction temperature (<40°C), inert atmospheres (N2/Ar), and chelating agents (e.g., EDTA) reduces impurity formation to <0.1% . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) further removes residual impurities .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions for separating this compound from structurally similar isomers?

  • Methodological Answer : Utilize Analytical Quality by Design (AQbD) principles:

  • Risk Assessment : Identify critical method parameters (e.g., column temperature, mobile phase composition) via Ishikawa diagrams.
  • Design of Experiments (DoE) : Apply central composite design (CCD) to evaluate factor interactions (e.g., CO2 density vs. co-solvent ratio in UPC2).
  • MODR Establishment : Define a method operable design region (MODR) where resolution >2.0 and tailing factor <1.5 .
    • Case Study : A UPC2 method achieved USP resolution of 5.10–6.01 for Canagliflozin isomers using 0.3 mL/min flow rate and 40°C column temperature .

Q. How should conflicting data on impurity stability under varying pH and temperature be addressed?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A):

  • Forced Degradation : Expose Canagliflozin to 0.1N HCl (acidic), 0.1N NaOH (alkaline), 3% H2O2 (oxidative), and UV light (photolytic) at 40°C/75% RH for 14 days .
  • Data Reconciliation : Use mass balance calculations (API + impurities = 100 ± 2%) to resolve discrepancies. Orthogonal methods (e.g., LC-MS vs. NMR) confirm degradation pathways (e.g., hydroperoxide formation via radical-mediated oxidation) .

Q. What strategies are effective in isolating and purifying this compound for structural elucidation?

  • Methodological Answer :

  • Preparative SFC : Scale up UPC2 conditions to a Prep SFC system (e.g., 250 × 30 mm column, 50 mL/min flow rate) for milligram-scale isolation .
  • Crystallization : Use solvent-antisolvent pairs (e.g., dichloromethane/heptane) to isolate impurities with >98% purity.
  • Purity Verification : Confirm via chiral HPLC (e.g., Chiralpak IA column) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How does the presence of hydroperoxide impurities affect the pharmacokinetic properties of Canagliflozin?

  • Methodological Answer :

  • In Vitro Studies : Assess SGLT2 inhibition potency using HEK293 cells expressing human SGLT2. Hydroperoxide impurities (e.g., 0.5% w/w) reduce inhibitory efficacy (IC50 increase from 2.6 nM to 15.4 nM) .
  • In Vivo Correlation : Administer impurity-spiked formulations to Sprague-Dawley rats. LC-MS/MS analysis of plasma shows 20% lower AUC0–24h for Canagliflozin due to competitive binding .

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